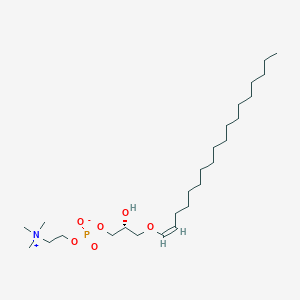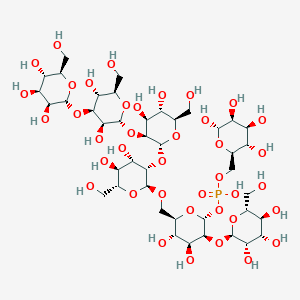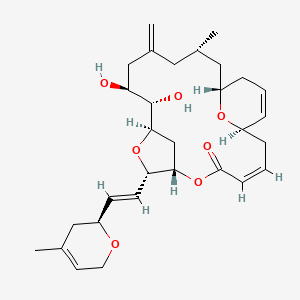
Sym-homospermidinium(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sym-homospermidinium(3+) is trication of sym-homospermidine arising from protonation of all three amino groups; major species at pH 7.3. It is a conjugate acid of a sym-homospermidine.
科学的研究の応用
Growth Stimulation in Bacteria
Sym-homospermidine has been studied for its ability to stimulate the growth of spermidine auxotrophs of Escherichia coli, though it was found to be less effective than spermidine itself (Linderoth & Morris, 1983).
Role in Alternative Biosynthetic Pathways
Research shows that sym-homospermidine is part of alternative biosynthetic pathways for polyamines in bacteria, archaea, eukaryotes, and viruses. Its synthesis involves homospermidine synthase (HSS), which has evolved and spread among various organisms (Shaw et al., 2010).
Biosynthesis in Alkaloid Formation
Sym-homospermidine is a key intermediate in pyrrolizidine alkaloid biosynthesis, formed from putrescine in an NAD+-dependent reaction (Böttcher, Ober & Hartmann, 1994).
Crystal Structure Analysis
The molecule's crystal structure was determined from sandal leaves, providing insights into its molecular conformation and stabilization mechanisms in biological systems (Ramaswamy & Murthy, 1991).
Enzymic Synthesis Studies
Enzymatic synthesis of sym-homospermidine from putrescine and NAD+ was observed in Lathyrus sativus (grass pea) seedlings, showing a potential route for its biosynthesis in plants (Srivenugopal & Adiga, 1980).
Chemotactic Behaviour in Rhizobium leguminosarum
A study on Rhizobium leguminosarum biovar viciae found that the presence of the Sym plasmid affected its chemotactic behavior. The study provides insights into bacterial movement and interactions in their natural environment (Armitage, Gallagher & Johnston, 1988).
Identification in Plant Roots
Sym-homospermidine was identified in the roots of water hyacinth, Eichhornia crassipes SOLMS, suggesting its role in plant physiology (Yamamoto et al., 1983).
Genotypic Correlation in Field Populations
A study on the genetic diversity of Rhizobium leguminosarum biovar viceae demonstrated a correlation between Sym plasmid and chromosomal genotypes in field populations. This research highlights the genetic diversity and evolutionary aspects of bacterial populations (Young & Wexler, 1988).
特性
製品名 |
Sym-homospermidinium(3+) |
|---|---|
分子式 |
C8H24N3+3 |
分子量 |
162.3 g/mol |
IUPAC名 |
bis(4-azaniumylbutyl)azanium |
InChI |
InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/p+3 |
InChIキー |
UODZHRGDSPLRMD-UHFFFAOYSA-Q |
正規SMILES |
C(CC[NH2+]CCCC[NH3+])C[NH3+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)










![Calix[5]pyrrole](/img/structure/B1263095.png)